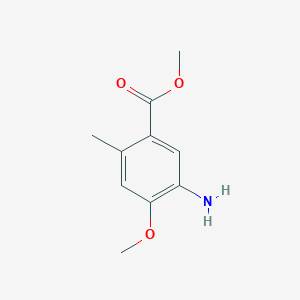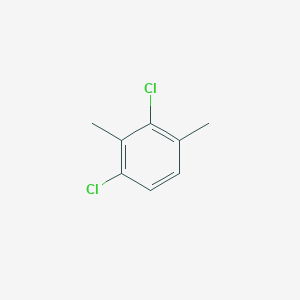
5-Bromobenzofuran-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromobenzofuran-2-carbonitrile: is an organic compound with the molecular formula C9H4BrNO . It is a derivative of benzofuran, where a bromine atom is substituted at the 5-position and a cyano group at the 2-position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Bromination of Benzofuran-2-carbonitrile: : One common method involves the bromination of benzofuran-2-carbonitrile. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
-
Cyclization of 2-(2-Bromophenyl)acetonitrile: : Another method involves the cyclization of 2-(2-bromophenyl)acetonitrile. This reaction can be catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of 5-Bromobenzofuran-2-carbonitrile typically involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction parameters and improve safety.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : 5-Bromobenzofuran-2-carbonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
-
Oxidation and Reduction: : The compound can be oxidized to form corresponding oxides or reduced to form amines or other derivatives, depending on the reagents and conditions used.
-
Coupling Reactions: : It can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by a new carbon-carbon bond, forming more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
Substituted Benzofurans: Products where the bromine atom is replaced by various functional groups.
Amines and Alcohols: Products formed through reduction reactions.
Complex Aromatic Systems: Products from coupling reactions, leading to extended aromatic frameworks.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 5-Bromobenzofuran-2-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules, including potential drugs for treating various diseases. Its derivatives have shown promise in anti-cancer, anti-inflammatory, and antimicrobial research.
Industry
In the chemical industry, this compound is used in the production of specialty chemicals and intermediates. Its unique structure makes it suitable for the development of dyes, pigments, and polymers with specific properties.
Wirkmechanismus
The mechanism by which 5-Bromobenzofuran-2-carbonitrile exerts its effects depends on its application. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano group and bromine atom can influence the compound’s binding affinity and selectivity towards these targets, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chlorobenzofuran-2-carbonitrile: Similar structure with a chlorine atom instead of bromine.
5-Fluorobenzofuran-2-carbonitrile: Contains a fluorine atom at the 5-position.
5-Iodobenzofuran-2-carbonitrile: Contains an iodine atom at the 5-position.
Uniqueness
5-Bromobenzofuran-2-carbonitrile is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects can influence the compound’s reactivity and interaction with other molecules, making it distinct from its halogenated analogs. The bromine atom’s size and electron-withdrawing nature can affect the compound’s chemical behavior, leading to different reaction outcomes and biological activities compared to its chlorine, fluorine, or iodine counterparts.
Eigenschaften
Molekularformel |
C9H4BrNO |
|---|---|
Molekulargewicht |
222.04 g/mol |
IUPAC-Name |
5-bromo-1-benzofuran-2-carbonitrile |
InChI |
InChI=1S/C9H4BrNO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H |
InChI-Schlüssel |
SBGMVGYYYFGZJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C=C(O2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12096144.png)


![8-Bromo-2-trifluoromethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12096161.png)







![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one](/img/structure/B12096208.png)


